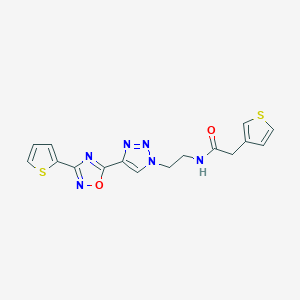
1-(4-Phenoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenoxyphenyl)propan-1-one is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-(4-Phenoxyphenyl)propan-1-one is 1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(4-Phenoxyphenyl)propan-1-one is a powder at room temperature . The compound has a molecular weight of 226.27 and a molecular formula of C15H14O2 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
1-(4-Phenoxyphenyl)propan-1-one and its derivatives are used in synthesizing compounds with antimicrobial properties. For instance, a study by Čižmáriková et al. (2020) elaborates on synthesizing a homologous series of these compounds and testing them against human pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated moderate antimicrobial activities (Čižmáriková et al., 2020).
Anti-inflammatory and Analgesic Agents
In pharmaceutical research, compounds derived from 1-(4-Phenoxyphenyl)propan-1-one have been explored for their anti-inflammatory and analgesic properties. A study by Husain et al. (2008) synthesized a novel series of these compounds and evaluated their effectiveness in reducing inflammation and pain in animal models. Some compounds exhibited significant anti-inflammatory and analgesic activities (Husain et al., 2008).
Bioremediation Applications
The potential of 1-(4-Phenoxyphenyl)propan-1-one derivatives in environmental applications has been researched. Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a related compound, indicating the relevance of such compounds in environmental science (Chhaya & Gupte, 2013).
Spectroscopy and Molecular Docking Studies
Research also delves into the structural and functional analysis of these compounds. Rajamani et al. (2020) conducted a study focusing on the synthesis, characterization, and computational analysis of a specific derivative, providing insights into its chemical reactivity and potential biological properties (Rajamani et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Phenoxyphenyl)propan-1-one is currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its status as a biochemical used in proteomics research , it may influence a variety of pathways. Detailed studies are needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects on cellular processes. Detailed studies are needed to understand these effects.
Propiedades
IUPAC Name |
1-(4-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)12-8-10-14(11-9-12)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZCBGGPZINEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

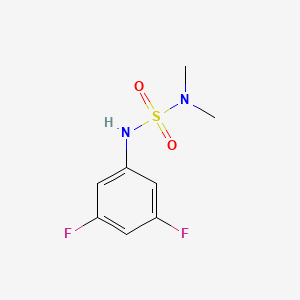
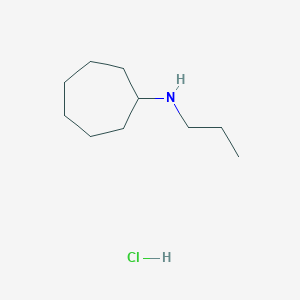
![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride](/img/structure/B2855718.png)
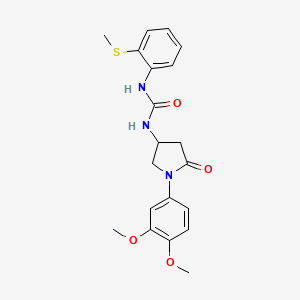
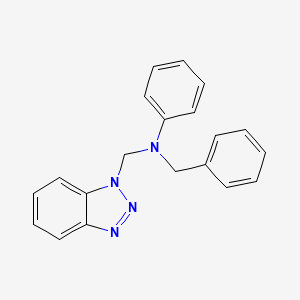
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855723.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)

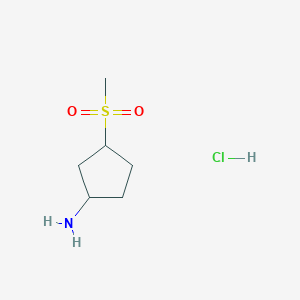
![(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2855734.png)
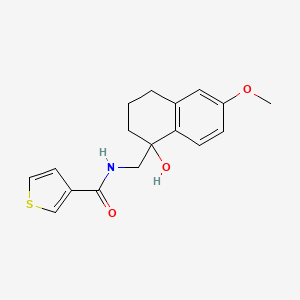
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2855736.png)
![5-Fluoro-4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2855738.png)
